3-[2-(Morpholin-4-yl)ethoxy]-2-benzofuran-1(3H)-one
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Overview
Description
3-[2-(Morpholin-4-yl)ethoxy]-2-benzofuran-1(3H)-one is a chemical compound that belongs to the class of benzofuran derivatives. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the morpholine ring in this compound adds to its versatility, making it a valuable molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Morpholin-4-yl)ethoxy]-2-benzofuran-1(3H)-one typically involves the reaction of 2-benzofuran-1(3H)-one with 2-(morpholin-4-yl)ethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Morpholin-4-yl)ethoxy]-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of benzofuran-2-carboxylic acid derivatives.
Reduction: Formation of benzofuran-2-ylmethanol derivatives.
Substitution: Formation of N-alkylated morpholine derivatives.
Scientific Research Applications
3-[2-(Morpholin-4-yl)ethoxy]-2-benzofuran-1(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-(Morpholin-4-yl)ethoxy]-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, modulating their activity. The benzofuran moiety can also participate in binding interactions, contributing to the compound’s overall biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde
- 4-Methoxy-3-[2-(morpholin-4-yl)ethoxy]benzaldehyde
Uniqueness
3-[2-(Morpholin-4-yl)ethoxy]-2-benzofuran-1(3H)-one is unique due to the presence of both the benzofuran and morpholine moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for diverse research applications.
Properties
CAS No. |
652976-56-2 |
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Molecular Formula |
C14H17NO4 |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
3-(2-morpholin-4-ylethoxy)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C14H17NO4/c16-13-11-3-1-2-4-12(11)14(19-13)18-10-7-15-5-8-17-9-6-15/h1-4,14H,5-10H2 |
InChI Key |
BYDSPCODLQSXSL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCOC2C3=CC=CC=C3C(=O)O2 |
Origin of Product |
United States |
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